molecular formula C18H20N2O4S B2921346 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide CAS No. 922026-28-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2921346
CAS No.: 922026-28-6
M. Wt: 360.43
InChI Key: JXXFBTKMIFOLRS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a synthetic small molecule of significant interest in early-stage oncology research, particularly in the exploration of cyclin-dependent kinase (CDK) signaling pathways. Compounds featuring the tetrahydroquinolin-2-one scaffold linked to a sulfonamide group, as seen in this structure, have been identified as key chemotypes in the development of targeted protein degraders and epigenetic inhibitors . Research into analogous molecules has demonstrated their potential as bifunctional compounds that can degrade CDK2 via the ubiquitin-proteasome pathway, presenting a novel therapeutic strategy for cancers that develop resistance to conventional CDK4/6 inhibitors . The abnormal activation of CDK2 is a recognized mechanism of resistance in certain breast cancers, and targeting this kinase is a promising area of investigation for restoring treatment sensitivity . Furthermore, structurally related tetrahydroquinoline sulfonamides have been developed as high-quality chemical probes for bromodomain-containing proteins like TRIM24 and BRPF1, which are epigenetic regulators implicated in leukemia and other cancers . The specific substitution pattern on the quinoline and sulfonamide rings is critical for conferring selectivity and potency, positioning this compound as a valuable tool for researchers studying cellular proliferation, epigenetic mechanisms, and for advancing the discovery of next-generation anticancer agents.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-3-20-17-10-5-14(12-13(17)4-11-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXFBTKMIFOLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Carboximidamide/Amide Groups: The target compound’s sulfonamide group distinguishes it from analogs like Compound 24 and ICD derivatives, which feature carboximidamide or amide groups.

Substituent Effects on Lipophilicity: The 1-ethyl group in the target compound increases lipophilicity relative to the diethylaminoethyl group in Compound 27 (), which may improve membrane permeability but reduce solubility .

Heterocyclic Additions: Compounds like Baxdrostat () and the thiazole-containing analog () incorporate additional heterocycles (e.g., thiazole, tetrahydroisoquinoline), which can modulate π-π stacking interactions and selectivity .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals, often associated with diverse pharmacological properties. The unique structure of this compound suggests a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, and it can be represented using the following SMILES notation: CCN1C(=O)CCc2ccc(NC(=O)c3cc(OC)ccc3S)ccc21. The sulfonamide group enhances its solubility and potential interaction with biological systems.

PropertyValue
Molecular Weight336.42 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogPNot available

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, preliminary studies have demonstrated inhibitory effects against influenza A and Coxsackievirus B3, suggesting that this compound could be a candidate for antiviral therapy .

Anti-inflammatory and Anticancer Properties

The sulfonamide group is known to play a role in anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways related to cytokine production. Additionally, the tetrahydroquinoline structure has been linked to anticancer activity through mechanisms such as apoptosis induction in cancer cells .

The proposed mechanism of action involves interaction with specific enzymes or receptors within biological systems. Studies suggest that the compound may inhibit pathways related to inflammation or modulate neurotransmitter systems, which could contribute to its therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic potential of related compounds against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, derivatives of tetrahydroquinoline have shown IC50 values indicating significant inhibition of cell proliferation .

Pharmacokinetics

Recent research on similar compounds has indicated favorable pharmacokinetic profiles, including oral bioavailability and minimal toxicity in animal models. For example, one study reported a derivative achieving an oral bioavailability of 48% in mice, suggesting that modifications to the structure can enhance therapeutic efficacy while minimizing side effects .

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